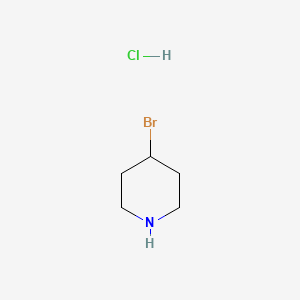

4-Bromopiperidine hydrochloride

描述

Overview of Halogenated Piperidines in Organic Synthesis

Halogenated piperidines represent a crucial class of intermediates in the field of organic synthesis. The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a common structural motif in many biologically active compounds. nih.gov The introduction of a halogen atom, such as bromine, onto the piperidine skeleton significantly enhances its utility as a synthetic building block. This halogen atom serves as a versatile functional handle, allowing for a wide array of chemical transformations.

The presence of a halogen, particularly bromine, at the 4-position of the piperidine ring, as in 4-bromopiperidine (B2556637), provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of various substituents and the construction of more complex molecular architectures. Furthermore, halogenated piperidines can participate in a range of coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. The development of efficient synthetic routes to halogenated piperidines, including one-pot methods from halogenated amides, has made these compounds more accessible for research and development. nih.govmdpi.com The strategic placement of a halogen atom can also influence the stereochemical outcome of reactions, enabling the synthesis of specific isomers of substituted piperidines. mdpi.com

Significance of Piperidine Derivatives in Medicinal Chemistry and Agrochemicals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals across more than twenty classes of drugs. researchgate.netnih.gov Its prevalence is due to the favorable physicochemical properties it imparts to a molecule, such as improved membrane permeability, metabolic stability, and the ability to bind effectively to biological receptors. researchgate.net Piperidine derivatives are integral components of drugs for a wide range of therapeutic areas, including anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. encyclopedia.pubresearchgate.net For instance, the piperidine ring is a key feature in well-known drugs like Donepezil, used for Alzheimer's, and in the structure of potent analgesics like morphine. nih.govencyclopedia.pub

In the realm of agrochemicals, piperidine derivatives have also demonstrated significant utility. They are found in various pesticides, including insecticides, fungicides, and herbicides. nih.govgoogle.com For example, the antifungal agent fenpropidin (B1672529) and the anti-oomycete agent oxathiapiprolin (B609797) contain a piperidine moiety. nih.gov Researchers have developed novel sulfonamide derivatives containing a piperidine fragment that show potent bactericidal activity against plant pathogens, highlighting the ongoing importance of this structural class in developing new solutions for agriculture. nih.gov The versatility of the piperidine ring allows for the fine-tuning of a molecule's biological activity and properties, making it a cornerstone for the design of new, effective pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Historical Context of 4-Bromopiperidine Hydrochloride in Synthetic Methodologies

The use of this compound in synthetic methodologies is intrinsically linked to the broader history of piperidine synthesis and the development of halogenated intermediates. Piperidine itself was first isolated in 1850. wikipedia.org The industrial production of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.org The creation of substituted piperidines, including halogenated versions, evolved with the advancement of organic synthesis techniques throughout the 20th century.

Initially, the synthesis of such compounds often involved multi-step sequences. However, the demand for complex piperidine-containing molecules in drug discovery spurred the development of more efficient and direct synthetic methods. The utility of halogenated pyridines, such as 4-bromopyridine (B75155), as precursors became apparent. fishersci.comchemicalbook.com 4-Bromopyridine can be synthesized and subsequently reduced to form 4-bromopiperidine. The hydrochloride salt form, like this compound, is often preferred for its stability and ease of handling compared to the free base. The development of one-pot syntheses and catalytic methods has further streamlined the production of halogenated piperidines. nih.govmdpi.comorganic-chemistry.org Today, this compound is recognized as a key intermediate, valued for its ability to introduce the 4-piperidyl moiety into a target molecule through various substitution and coupling reactions. fishersci.com

Compound Properties

Below is a table detailing some of the chemical and physical properties of 4-Bromopyridine hydrochloride, a direct precursor to this compound.

| Property | Value |

| Chemical Formula | C₅H₄BrN · HCl |

| Molecular Weight | 194.46 g/mol sigmaaldrich.com |

| Appearance | Crystals sigmaaldrich.com |

| Melting Point | 270 °C (decomposes) sigmaaldrich.com |

| Solubility | Soluble in DMSO, Methanol, and Water fishersci.com |

| CAS Number | 19524-06-2 sigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromopiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPDXGMFJVJBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromopiperidine Hydrochloride

Established Synthetic Routes to 4-Bromopiperidine (B2556637) Hydrochloride

The transformation of 4-bromopyridine (B75155) hydrochloride into 4-bromopiperidine hydrochloride represents the most common and efficient pathway for its synthesis. This approach leverages the aromatic nature of the pyridine (B92270) ring for initial functionalization, followed by reduction to the desired saturated piperidine (B6355638) structure.

Synthesis from 4-Bromopyridine Hydrochloride Precursors

The hydrogenation of 4-bromopyridine hydrochloride is a critical step in the synthesis of this compound. This process involves the saturation of the pyridine ring, which can be achieved through various catalytic systems and reaction conditions. The hydrochloride salt form of 4-bromopyridine is often utilized as it enhances the reactivity of the pyridine ring towards reduction by creating a partial positive charge, making it more susceptible to hydrogenation. echemi.comstackexchange.com

The saturation of the pyridine ring in 4-bromopyridine is typically accomplished through catalytic hydrogenation, employing transition metal catalysts. The choice of catalyst, solvent, and additives plays a crucial role in the efficiency and selectivity of the reaction.

Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for the hydrogenation of various functional groups, including the reduction of aromatic rings. wikipedia.orgcommonorganicchemistry.com In the context of pyridine hydrogenation, Pd/C offers a cost-effective and efficient method for the synthesis of piperidine derivatives. researchgate.net The general mechanism involves the adsorption of the pyridine ring onto the palladium surface, followed by the stepwise addition of hydrogen atoms.

A synergistic effect has been observed in the Pd/C catalytic hydrogenation of 4-pyridinecarboxamides to the corresponding 4-piperidinecarboxamide hydrochlorides with the addition of 1,2-dichloroethane (ClCH2CHCl2). This approach provides a novel strategy for the highly efficient hydrogenation of the pyridine nucleus under mild conditions, yielding the crystalline piperidine hydrochlorides in nearly quantitative amounts. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Solvent | Additive | Temperature (°C) | Pressure (bar) | Product | Yield (%) |

| 4-Pyridinecarboxamide | 10% Pd/C | Water/Dichloromethane | ClCH2CHCl2 | 30 | 6 | 4-Piperidinecarboxamide hydrochloride | ~100 |

| 4-Pyridinecarbonitrile | 10% Pd/C | Water | H2SO4 | 30 | 6 | 4-(Aminomethyl)piperidine | 98 |

This table presents illustrative data from studies on related pyridine derivatives to highlight the general conditions and high yields achievable with palladium catalysis. Specific data for the hydrogenation of 4-bromopyridine hydrochloride under these exact conditions requires further investigation.

Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium oxides (Rh2O3), are also highly effective for the hydrogenation of pyridine rings, often under milder conditions than those required for palladium catalysts. nih.gov Rhodium catalysts have demonstrated broad substrate scope in the reduction of various unprotected and functionalized pyridines.

Recent studies have shown that Rh2O3 can effectively catalyze the hydrogenation of a wide range of pyridine derivatives at 40°C and 5 bar of hydrogen pressure, showcasing its potential for the synthesis of functionalized piperidines. The electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated, achieving high current efficiency and quantitative conversion to piperidine at ambient temperature and pressure. nih.gov

Table 2: Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |

| Various alkyl pyridines | Rh2O3 | TFE | 40 | 5 | Corresponding piperidines | >99 |

| Pyridine | Rh/KB | - | Ambient | Ambient | Piperidine | 98 |

This table showcases the efficacy of rhodium catalysts in pyridine hydrogenation. TFE = 2,2,2-Trifluoroethanol, KB = Ketjenblack.

Additives play a significant role in directing the outcome of the hydrogenation of pyridine derivatives.

Hydrochloric Acid (HCl): The presence of an acid, such as HCl, protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt. This protonation increases the electrophilicity of the ring, making it more susceptible to reduction. echemi.comstackexchange.com This activation allows the hydrogenation to proceed under milder conditions of temperature and pressure. echemi.comstackexchange.com In the case of 4-bromopyridine hydrochloride, the starting material is already in its activated pyridinium form.

Triethylamine (Et3N): Triethylamine can serve multiple roles in catalytic hydrogenation. While it is a base, in certain palladium-catalyzed reactions, it can also act as a hydrogen donor in transfer hydrogenation processes. researchgate.net However, in the context of pyridine hydrogenation selectivity, its primary role is often to neutralize any acidic byproducts or to influence the surface chemistry of the catalyst. The specific impact of triethylamine on the selectivity of 4-bromopyridine hydrogenation to 4-bromopiperidine, particularly in preventing de-bromination, is an area that requires detailed experimental investigation. In some syntheses, the ratio of triethylamine to a pyridine catalyst was shown to affect product yields, with pure pyridine being a more effective catalyst in that specific reaction due to less steric hindrance around the nitrogen atom compared to triethylamine.

The direct electrophilic bromination of the piperidine ring at the 4-position to selectively yield 4-bromopiperidine is a challenging transformation. The piperidine nitrogen is a basic and activating group, which can lead to complex reaction mixtures and over-bromination. Direct bromination of pyridine itself is also difficult and typically occurs at the 3-position under harsh conditions. researchgate.net

A more common approach involves the bromination of N-substituted piperidine derivatives. For instance, N-phenylpiperidine can be brominated to afford 1-(4-bromophenyl)piperidine. google.com This strategy, however, modifies the nitrogen substituent and does not directly yield the parent 4-bromopiperidine. The synthesis of 4-bromopiperidine often proceeds from precursors where the bromine atom is already in place on an aromatic or heterocyclic ring that is subsequently reduced, as described in the hydrogenation sections.

Hydrogenation and Reduction Strategies for Pyridine Ring Saturation

Alternative Synthetic Pathways to this compound

While several routes to this compound exist, the development of alternative pathways is driven by the need for milder conditions, improved yields, and the use of more readily available or cost-effective starting materials. A common strategy involves the modification of a pre-existing piperidine ring.

One prominent alternative begins with N-Boc-4-hydroxypiperidine. The hydroxyl group at the 4-position is a versatile handle for functionalization. This process typically involves two main steps: the conversion of the hydroxyl group to a bromide and the subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group. The bromination can be achieved using various brominating agents, followed by deprotection under acidic conditions to yield the desired hydrochloride salt.

Another approach starts from 4-bromopiperidine hydrobromide, which is commercially available. This method focuses on the protection of the piperidine nitrogen, typically with a Boc group, to facilitate further reactions or purification, followed by deprotection. For instance, 4-bromopiperidine hydrobromide can be reacted with di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-4-bromopiperidine. chemicalbook.comambeed.com This intermediate can then be deprotected using a strong acid like hydrochloric acid to give this compound.

A multi-step synthesis starting from 4-piperidone (B1582916) hydrochloride hydrate has also been described. google.com This pathway involves the reduction of the ketone to an alcohol using a reducing agent like sodium borohydride, followed by the introduction of the Boc protecting group, and subsequent conversion of the hydroxyl group to a bromide. google.com

These alternative pathways offer flexibility in the choice of starting materials and reaction conditions, allowing chemists to select the most suitable route based on factors such as substrate availability, cost, and scalability.

Table 1: Comparison of Selected Alternative Synthetic Pathways

| Starting Material | Key Reagents/Steps | Intermediate Product | Reference |

|---|---|---|---|

| 4-Bromopiperidine hydrobromide | 1. N,N-diisopropylethylamine 2. Di-tert-butyl dicarbonate | tert-butyl 4-bromopiperidine-1-carboxylate | chemicalbook.com |

| tert-butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride | tert-butyl 4-hydroxypiperidine-1-carboxylate | |

| 4-Piperidone hydrochloride hydrate | 1. Liquid ammonia 2. Sodium borohydride 3. Di-tert-butyl dicarbonate | N-Boc-4-hydroxypiperidine | google.com |

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

The demand for more efficient and sustainable chemical manufacturing has spurred the adoption of advanced synthetic techniques. pharmafeatures.com These methods aim to improve reaction yields, enhance selectivity, reduce waste, and ensure safer operating conditions, all of which are critical in pharmaceutical production. pharmafeatures.comcetjournal.it

Continuous Flow Processing in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis. mtak.hu By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. beilstein-journals.orgnih.gov The synthesis of N-heterocycles, including piperidine derivatives, is an area where flow chemistry has shown considerable promise. frontiersin.orgnih.govthieme-connect.com

Process Intensification Strategies

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. pharmaceutical-technology.comresearchgate.net In the context of synthesizing this compound, continuous flow processing is a key process intensification strategy. cetjournal.it

The move from batch to continuous manufacturing can lead to significant improvements. pharmafeatures.com For example, highly exothermic reactions can be controlled more effectively due to the high surface-area-to-volume ratio of flow reactors, minimizing the risk of thermal runaways. This allows for reactions to be run at higher concentrations and temperatures, drastically reducing reaction times. Furthermore, the integration of in-line purification and analysis tools can streamline the entire manufacturing process, reducing manual handling and potential for error. nih.govyoutube.com

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer times |

| Process Control | Less precise, potential for hotspots | Precise control of temperature, pressure, and time |

| Integration | Difficult to integrate multiple steps | Allows for telescoping of reaction and purification steps |

Integration of Desalting and Halogen-Lithium Exchange in Flow Systems

Halogen-lithium exchange is a powerful transformation in organic synthesis for forming carbon-carbon bonds. However, these reactions are often extremely fast, highly exothermic, and utilize unstable organolithium intermediates, making them challenging to control in batch reactors. Flow chemistry provides an ideal environment for such reactions, offering precise temperature control and short residence times that can be accurately managed. acs.orgnih.gov

Stereoselective Synthesis of 4-Bromopiperidine and its Derivatives

While this compound itself is an achiral molecule, the piperidine ring is a common scaffold in many chiral drugs where the spatial arrangement of substituents is critical for biological activity. nih.gov Therefore, the development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance.

Enantioselective Approaches in Piperidine Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidine derivatives, several strategies have been developed. researchgate.net These include the use of chiral catalysts, chiral auxiliaries, and starting from a "chiral pool" of naturally occurring enantiopure molecules.

Recent advances have focused on the catalytic asymmetric synthesis of piperidines. nih.gov For example, the asymmetric hydrogenation of substituted pyridinium salts using chiral iridium or rhodium catalysts can produce highly enantioenriched piperidines. nih.govnih.gov Another approach is the dearomatization of pyridines, which can be achieved through chemo-enzymatic methods or metal-catalyzed reactions like the asymmetric reductive Heck reaction. nih.govacs.org These methods allow for the creation of chiral centers on the piperidine ring with high levels of stereocontrol. nih.govresearchgate.net

While not always directly applied to the synthesis of 4-bromopiperidine itself, these enantioselective methodologies are crucial for synthesizing more complex, chiral derivatives where the 4-bromo substituent is just one of several stereochemically defined groups on the piperidine ring. researchgate.netdntb.gov.ua

Table 3: Overview of Enantioselective Strategies for Piperidine Synthesis

| Approach | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a pyridine or dihydropyridine precursor using a chiral metal catalyst (e.g., Rh, Ir) and a hydrogen source. nih.gov | Atom-economical; high enantioselectivities achievable. |

| Chiral Auxiliary Methods | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Reliable and well-established; requires additional synthetic steps. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule (e.g., an amino acid) that already contains the desired stereocenters. | Access to enantiopure starting materials; may require lengthy synthetic sequences. |

| Asymmetric Cyclization Reactions | Formation of the piperidine ring from an acyclic precursor in a way that stereoselectively creates one or more chiral centers. nih.gov | Can build molecular complexity rapidly. |

Diastereoselective Control in Functionalized Piperidine Formation

The synthesis of substituted piperidines, such as 4-Bromopiperidine, often requires precise control over the spatial arrangement of atoms, a concept known as stereoselectivity. Diastereoselective synthesis is crucial as different diastereomers of a molecule can exhibit varied biological activities. Researchers have developed several advanced methods to control the formation of specific isomers of functionalized piperidines.

One powerful approach is the "one-pot" multi-component reaction, which allows for the assembly of complex molecules from simpler starting materials in a single reaction vessel. An efficient asymmetric, four-component synthesis of highly substituted piperidines has been established using a diphenylprolinol silyl ether mediated Michael reaction. nih.govacs.org This method can control the relative and absolute configuration of up to five contiguous stereocenters. acs.org

Other innovative strategies include:

Boronyl Radical-Catalyzed (4+2) Cycloaddition: This method enables the synthesis of piperidines with dense substituents at the 3, 4, and 5-positions with high yield and diastereoselectivity. nih.gov It is notable for its use of metal-free conditions and commercially available catalysts. nih.gov

Photoredox Catalyzed C–H Arylation: This technique allows for the direct functionalization of the piperidine ring. The process can yield arylated products in good yields and with high diastereoselectivity. chemrxiv.org Interestingly, while the initial C-H arylation can be unselective, a subsequent, slower epimerization process often leads to a thermodynamically favorable ratio of diastereomers. chemrxiv.org

Directed Lithiation and Cross-Coupling: The direct α-arylation of a protected 4-hydroxy piperidine can lead to high levels of cis-diastereoselectivity. thieme-connect.de This control is achieved because the lithiation occurs at the equatorial position of the conformer where a bulky silyloxy group is also in an equatorial position. thieme-connect.de The resulting organozinc compound can then undergo a Negishi cross-coupling reaction. thieme-connect.de

Catalyst-Controlled C-H Functionalization: The site-selectivity of C-H functionalization on the piperidine ring can be controlled by the choice of both the catalyst and the amine protecting group. nih.gov For instance, specific rhodium catalysts can direct functionalization to the C2 or C4 positions. nih.gov

The table below summarizes various methodologies for achieving diastereoselective control in the synthesis of functionalized piperidine rings.

| Method | Key Reagents/Catalysts | Key Feature | Reported Diastereoselectivity |

| One-Pot Four-Component Reaction | Diphenylprolinol silyl ether, Lewis acid | Assembles complex piperidines in a single sequence. acs.org | Excellent (often a single isomer is obtained). acs.org |

| Boronyl Radical-Catalyzed Cycloaddition | Diboron(4) compounds, 4-phenylpyridine | Metal-free conditions, high atom economy. nih.gov | Generally high. nih.gov |

| Photoredox C-H Arylation | Iridium photocatalyst (e.g., Ir(ppy)₃) | Achieves high diastereoselectivity through epimerization. chemrxiv.org | High (converges to a thermodynamic ratio). chemrxiv.org |

| Directed Lithiation/Negishi Coupling | s-BuLi, TMEDA, ZnCl₂, Palladium catalyst | Bulky protecting groups direct the stereochemistry. thieme-connect.de | High cis-selectivity (e.g., 96:4 to >98:2 dr). thieme-connect.de |

| Rhodium-Catalyzed C-H Functionalization | Rhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) | Catalyst and protecting group control site-selectivity. nih.gov | Highly diastereoselective (e.g., 29->30:1 dr). nih.gov |

Challenges and Innovations in this compound Synthesis

Challenges:

A significant challenge lies in the handling of the compound and its precursors. The hydrochloride salt of 4-bromopiperidine is often poorly soluble in common organic solvents, which can complicate reaction setups and slow down reaction rates. reddit.com While converting the salt to its free base form can improve solubility, the free base itself presents stability issues and can be prone to degradation or self-oligomerization. reddit.com The neutralization process requires careful execution; for example, when using a base like sodium bicarbonate, the subsequent removal of the extraction solvent must be done cautiously to prevent decomposition of the product. researchgate.net Furthermore, the starting material itself can degrade over time, making it essential to use a fresh or properly stored supply to ensure successful reactions. reddit.com

Innovations:

Modern synthetic chemistry has introduced several innovations applicable to the synthesis of complex piperidines, which can streamline the process and improve efficiency. A groundbreaking development is the combination of biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-stage process offers a modular approach to piperidine synthesis. news-medical.net

Biocatalytic C-H Oxidation: Enzymes are used to selectively add a hydroxyl group to the piperidine skeleton. news-medical.net

Radical Cross-Coupling: Nickel electrocatalysis is then used to form new carbon-carbon bonds without the need for expensive precious metal catalysts like palladium or the extra steps of adding and removing protecting groups. news-medical.net

This innovative strategy can dramatically reduce the number of steps required to build complex piperidine molecules, from as many as 7-17 steps down to just 2-5, enhancing efficiency and reducing costs. news-medical.net Such modular approaches represent a significant advance in synthesizing drug candidates and other complex chemical structures based on the piperidine framework. news-medical.net

The following table outlines the key challenges and innovative solutions in the synthesis of this compound and related structures.

| Challenge | Description | Innovative Solution / Mitigation Strategy |

| Poor Solubility | The hydrochloride salt form is not readily soluble in many organic solvents like THF, hindering reactions. reddit.com | Careful selection of solvent systems or in-situ neutralization to the more soluble free base. |

| Compound Stability | The free base can be unstable and prone to decomposition or self-oligomerization. reddit.comresearchgate.net | Use of fresh reagents; careful workup procedures, such as avoiding complete solvent removal after neutralization, and immediate use in the subsequent reaction step. reddit.comresearchgate.net |

| Multi-Step Syntheses | Traditional syntheses of complex piperidines are often lengthy and inefficient. news-medical.net | Development of modular, multi-component, or one-pot reaction sequences. acs.orgnews-medical.net |

| Cost and Sustainability | Many cross-coupling reactions rely on expensive and precious metal catalysts like palladium. news-medical.net | Use of more abundant and cheaper catalysts like nickel, or employing metal-free catalytic systems such as boronyl radicals. nih.govnews-medical.net |

Reactivity and Reaction Mechanisms of 4 Bromopiperidine Hydrochloride

Role as a Building Block in Complex Molecular Architectures

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of FDA-approved drugs and biologically active natural products, including alkaloids. portico.orgscripps.edu This prevalence makes piperidine derivatives, such as 4-bromopiperidine (B2556637), highly valuable starting materials or "building blocks" in medicinal chemistry and organic synthesis. portico.org The bromine atom at the 4-position provides a convenient handle for introducing a wide array of substituents through various chemical transformations.

The utility of 4-bromopiperidine as a building block is demonstrated in its application for creating more complex and stereochemically rich molecules. For instance, it can serve as a precursor to 2,3,6-trisubstituted piperidine rings, which are core structures in certain Dendrobates alkaloids. portico.org The general strategy involves leveraging the C-Br bond for initial functionalization, followed by further modifications to the piperidine ring. The development of new synthetic methods continually expands the ways in which simple, readily available amines can be transformed into valuable saturated heterocycles, highlighting the foundational role of compounds like 4-bromopiperidine. scripps.edu In many synthetic routes, the piperidine nitrogen is protected, for example as a tert-butyl carbamate (B1207046) (Boc), to modulate solubility and prevent unwanted side reactions during the functionalization at the C-4 position. ambeed.comchemicalbook.com

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophilic center, resulting in the displacement of a leaving group. masterorganicchemistry.com In 4-bromopiperidine, the carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom. This allows the bromide ion, a good leaving group, to be displaced by a variety of nucleophiles.

A wide range of nucleophiles can be used to displace the bromide, leading to the formation of diverse 4-substituted piperidines. Common nucleophiles include amines, azides, alkoxides, and carbanions. libretexts.org These reactions are essential for building molecular complexity, allowing for the introduction of new functional groups and the formation of key carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. libretexts.org

| Nucleophile (Reagent) | Product Type | Significance |

|---|---|---|

| Ammonia (NH₃) / Amines (RNH₂, R₂NH) | 4-Aminopiperidines | Formation of C-N bonds; key in many pharmaceuticals. |

| Azide (B81097) (N₃⁻) | 4-Azidopiperidines | Precursor to 4-aminopiperidines via reduction. |

| Hydroxide (OH⁻) / Alkoxides (RO⁻) | 4-Hydroxypiperidines / 4-Alkoxypiperidines | Formation of C-O bonds; introduces alcohol/ether functionality. |

| Cyanide (CN⁻) | 4-Cyanopiperidines | Formation of C-C bonds; cyano group can be further transformed. |

| Enolates / Acetylides | 4-Alkylpiperidines | Formation of C-C bonds for chain extension. |

Nucleophilic substitution reactions at a saturated carbon center primarily proceed through two distinct mechanisms: the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). The carbon atom bearing the bromine in 4-bromopiperidine is a secondary carbon, meaning that either pathway is potentially accessible, with the operative mechanism depending on factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

The Sₙ2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center. Sₙ2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.

The Sₙ1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a planar carbocation intermediate. In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack from either face of the planar intermediate, the Sₙ1 reaction typically leads to a racemic mixture of products if the carbon center is chiral. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.

Cross-Coupling Reactions Involving 4-Bromopiperidine Hydrochloride

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and represent a major application for the functionalization of organohalides like 4-bromopiperidine. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide. nih.gov For reactions involving this compound, a base is required not only to facilitate the catalytic cycle but also to neutralize the hydrochloride salt, allowing the piperidine derivative to participate in the reaction, often after N-protection.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. wikipedia.orgorganic-chemistry.org

The catalytic cycle generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the 4-bromopiperidine to form a palladium(II) complex.

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center are coupled, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

| Component | Example | Function |

|---|---|---|

| Substrate | N-protected 4-Bromopiperidine | Provides the piperidine scaffold and electrophilic carbon. |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Source of the new carbon group to be added. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation. |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane, Toluene, DMF | Dissolves reactants and facilitates the reaction. |

The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is a versatile reaction with a broad scope, tolerating a wide variety of functional groups. libretexts.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

The mechanism of the Stille coupling is similar to that of the Suzuki reaction and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the 4-bromopiperidine.

Transmetalation: The organostannane transfers its organic group to the palladium complex. Unlike the Suzuki coupling, this step does not typically require a base.

Reductive Elimination: The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, specifically for the vinylation of organohalides. organic-chemistry.org

The accepted mechanism involves several steps:

Oxidative Addition: The Pd(0) catalyst adds to the 4-bromopiperidine, forming an alkylpalladium(II) halide intermediate.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a hydridopalladium complex.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex, allowing the cycle to continue.

A variation known as the reductive Heck coupling involves intercepting the alkylpalladium intermediate with a hydride source, which can be used to synthesize substituted piperidine rings. nih.gov

Kumada Cross-Coupling Reactions

The Kumada cross-coupling, first reported in 1972, is a seminal carbon-carbon bond-forming reaction that utilizes a transition metal catalyst, typically nickel or palladium, to couple an organomagnesium compound (Grignard reagent) with an organic halide. organic-chemistry.orgwikipedia.org This reaction is particularly advantageous for its use of readily available Grignard reagents, avoiding extra steps to convert them into other organometallic compounds required for different coupling reactions. organic-chemistry.org

For a substrate like this compound, the N-H proton is acidic and would be deprotonated by the highly basic Grignard reagent. Therefore, the reaction typically requires the use of an N-protected 4-bromopiperidine derivative to prevent side reactions and ensure the Grignard reagent acts as a nucleophile in the catalytic cycle.

The reaction is effective for coupling a range of alkyl, vinyl, or aryl groups. wikipedia.org Nickel-catalyzed Kumada couplings of tertiary alkyl Grignard reagents with aryl bromides have been successfully demonstrated, often employing N-heterocyclic carbene (NHC) ligands to achieve high yields. rhhz.net Ligand-free nickel-catalyzed systems have also been developed, offering a simplified protocol. rhhz.net

Table 1: Representative Conditions for Kumada Cross-Coupling

| Catalyst | Ligand | Grignard Reagent | Substrate | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| NiCl₂(dppp) | dppp | Aryl-MgBr | Vinyl Halide | Ether/THF | First reported catalytic cross-coupling | wikipedia.org |

| PdCl₂(dppf) | dppf | Allyl-MgCl | Alkenyl Iodide | Et₂O | Palladium-catalyzed variant | nrochemistry.com |

| NiCl₂ | None | tBuMgCl | Aryl Bromide | THF | Ligand-free conditions | rhhz.net |

Negishi Cross-Coupling Protocol for Pyridyl Fragments

The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgsigmaaldrich.com It is particularly valuable for the synthesis of complex molecules, including biaryls containing pyridine (B92270) rings, due to its high functional group tolerance and mild reaction conditions. orgsyn.org

The coupling of a pyridyl fragment with this compound would involve the reaction of an N-protected 4-bromopiperidine with a pyridylzinc reagent. The synthesis of stable, solid 2-pyridylzinc reagents has significantly improved the practicality of this transformation, as these reagents can often be handled in the air and are effective nucleophiles for coupling with a variety of aryl and heteroaryl halides. organic-chemistry.orgnih.gov These reagents overcome the instability issues often associated with 2-pyridylboron compounds used in Suzuki couplings. nih.gov

The reaction scope is broad, allowing for the coupling of electron-rich, electron-poor, and heterocycle-containing aryl halides with pyridylzinc nucleophiles. organic-chemistry.orgnih.gov This makes the Negishi protocol a highly reliable method for synthesizing pyridyl-piperidine structures, which are common motifs in pharmaceuticals.

Catalyst Systems in Cross-Coupling Reactions (e.g., Palladium, Nickel, Iron, Iridium)

The choice of metal catalyst is critical in cross-coupling reactions, with palladium and nickel being the most extensively used and studied. sigmaaldrich.com

Palladium: Palladium catalysts are highly versatile and exhibit excellent functional group tolerance, making them the most common choice for a wide range of cross-coupling reactions, including Negishi, Suzuki, and Stille couplings. sigmaaldrich.comthermofishersci.in Palladium catalyst precursors like Pd(OAc)₂ and Pd₂(dba)₃ are often combined in situ with specific ligands to generate the active catalytic species. While highly reactive, organopalladium complexes are generally more chemically stable towards oxidation than their nickel counterparts, which makes them easier to handle.

Nickel: Nickel catalysts are often more cost-effective than palladium catalysts and can be particularly effective for coupling less reactive organic halides, such as chlorides. sigmaaldrich.comnih.gov They are the traditional catalysts for Kumada couplings. organic-chemistry.org Modern nickel catalysis has seen significant development, with well-defined Ni(0)/Ni(II) and photoinduced Ni(I)/Ni(III) redox cycles being established. nih.gov Ligand-free nickel systems, referred to as "naked nickel," have also been developed for C-N coupling of heteroaryl bromides, avoiding the need for finely tuned, electron-rich ligands. acs.org

Iron and Iridium: While less common for the specific cross-coupling reactions discussed here, iron catalysts have been explored as a low-cost, less toxic alternative to palladium and nickel. Iridium is most prominently used in the field of photoredox catalysis, where iridium(III) polypyridyl complexes act as potent photocatalysts to enable radical-based transformations. nih.gov

Table 2: Comparison of Common Catalyst Systems

| Catalyst Metal | Common Precursors | Key Advantages | Typical Applications |

|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | High functional group tolerance, versatility, high stability | Suzuki, Negishi, Stille, Heck, Buchwald-Hartwig |

| Nickel | NiCl₂(PPh₃)₂, Ni(COD)₂ | Cost-effective, high reactivity for aryl chlorides | Kumada, Negishi, C-N coupling |

Ligands play a crucial role in transition metal catalysis by binding to the metal center and modulating its electronic and steric properties. nih.govfishersci.ca This influence directly affects the catalyst's stability, activity, and selectivity. nih.gov The design and implementation of novel ancillary ligands have been a primary driver in advancing the capabilities of cross-coupling reactions. semanticscholar.org

Key classes of ligands include:

Phosphine Ligands: These are the most common ligands in cross-coupling. Their properties can be tuned by changing the substituents on the phosphorus atom. Electron-rich, bulky alkylphosphine ligands (e.g., P(t-Bu)₃, PCy₃) increase the electron density on the metal center, which facilitates the rate-determining oxidative addition step. thermofishersci.infishersci.casemanticscholar.org The steric bulk, often quantified by the Tolman cone angle, can accelerate the final reductive elimination step. thermofishersci.infishersci.ca Bidentate phosphines like dppf are also widely used.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form highly stable complexes with metals. fishersci.ca They can offer superior catalytic activity and stability compared to many phosphine ligands, making them effective for challenging coupling reactions.

The optimization of a catalytic system often involves screening a library of ligands to find the one that provides the best balance of reactivity and selectivity for a specific substrate combination. nih.gov

Most palladium- and nickel-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: thermofishersci.inlumenlearning.comyoutube.com

Oxidative Addition: The low-valent metal complex (e.g., Pd(0) or Ni(0)) reacts with the organic halide (R-X), inserting into the carbon-halogen bond. This step increases the oxidation state of the metal by two (e.g., to Pd(II) or Ni(II)). youtube.comnih.gov This is often the rate-determining step of the cycle. thermofishersci.in

Transmetalation: The organometallic coupling partner (e.g., R'-MgX in Kumada, R'-ZnX in Negishi) transfers its organic group to the metal center, displacing the halide. This forms a diorganometal complex. wikipedia.orgyoutube.com

Reductive Elimination: The two organic groups on the metal center couple to form a new carbon-carbon bond (R-R'), and the metal is reduced back to its initial low-valent state, regenerating the catalyst to re-enter the cycle. wikipedia.orgyoutube.com

While the M(0)/M(II) cycle is prevalent, alternative mechanisms exist. For instance, some nickel-catalyzed reactions are proposed to proceed via a Ni(I)/Ni(III) redox cycle, particularly under thermal or photoredox conditions. nih.govresearchgate.netrsc.org

Radical Reactions and Mechanisms of this compound

Beyond two-electron cross-coupling pathways, the carbon-bromine bond of 4-bromopiperidine can be activated through single-electron transfer (SET) processes to generate radical intermediates. Photoredox catalysis has emerged as a powerful strategy for initiating such radical reactions under mild conditions using visible light.

Photoredox catalysis utilizes a photocatalyst (PC), often an iridium or ruthenium complex, that absorbs visible light to reach an excited state (*PC). This excited state is a potent single-electron donor or acceptor. In the context of activating an alkyl halide like N-protected 4-bromopiperidine, the mechanism for a potential photoredox alkylation would proceed as follows:

The photocatalyst absorbs a photon of light to form the excited state (*PC).

The excited photocatalyst can act as a reductant, transferring a single electron to the C-Br bond of the 4-bromopiperidine derivative.

This SET event leads to the cleavage of the C-Br bond, generating a bromide anion and a piperidin-4-yl radical.

This highly reactive radical can then engage in various bond-forming events, such as addition to an alkene (e.g., a Michael acceptor) or coupling with another radical to achieve the desired alkylation.

This approach allows for the formation of C-C bonds under conditions that are often milder and more functional-group tolerant than traditional ionic methods. While direct photoredox alkylation of 4-bromopiperidine is a plausible transformation, related photoredox-catalyzed reactions involving piperidine derivatives, such as α-amino C–H arylation, have been extensively studied and demonstrate the feasibility of generating and utilizing piperidine-based radical intermediates in catalytic cycles. nih.gov

Table 3: Components of a Typical Photoredox Catalytic System

| Component | Function | Examples |

|---|---|---|

| Photocatalyst | Absorbs light and initiates single-electron transfer | [Ir(ppy)₃], [Ru(bpy)₃]Cl₂, Eosin Y |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs, Compact Fluorescent Lamps (CFLs) |

| Substrate | The molecule to be functionalized (e.g., 4-bromopiperidine) | Alkyl halides, Aryl halides |

| Reagent | The coupling partner for the radical intermediate | Alkenes, Alkynes, other radical precursors |

| Solvent | Dissolves reactants and facilitates the reaction | DMF, DMSO, Acetonitrile |

| Additive | Can act as a sacrificial electron donor or acceptor | Triethylamine, Hantzsch ester |

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction class in free-radical chemistry involving the concerted movement of a proton and an electron from one molecule to another. scripps.edu In the context of this compound, HAT processes are crucial for initiating radical reactions at the piperidine ring. The abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond on the piperidine skeleton by a radical initiator generates a carbon-centered radical. This transformation is a streamlined approach to radical formation as it bypasses the need for substrate pre-functionalization. nih.gov

The regioselectivity of HAT from the piperidine ring is influenced by the stability of the resulting radical. Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction is most likely to occur at a position that yields the most substituted, and thus most stable, radical intermediate. The bond dissociation energy (BDE) is the primary thermodynamic driver for HAT; for the reaction to be favorable, the C-H bond being broken should be weaker than the H-Radical bond being formed. mdpi.com

Recent advancements have highlighted the use of biocatalysis and photoredox catalysis to achieve highly selective HAT reactions under mild conditions. nih.govmdpi.com For instance, enzymes can differentiate between sterically and electronically similar C-H bonds with high precision, offering a powerful tool for selective functionalization. nih.gov While direct studies on this compound are specific, the general principles of HAT are applicable, suggesting that radical generation at the C2, C3, or C4 positions is feasible, leading to intermediates for subsequent reactions.

Anti-Markovnikov Addition to Alkenes

The anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes is a classic example of a free-radical chain reaction. pharmaguideline.com This reaction proceeds against the regioselectivity predicted by Markovnikov's rule, which governs electrophilic additions. rutgers.edu In the presence of a radical initiator, such as a peroxide, HBr adds to an unsymmetrical alkene to place the bromine atom on the less substituted carbon and the hydrogen atom on the more substituted carbon. libretexts.orgchemistrysteps.com

The mechanism is initiated by the homolytic cleavage of the weak O-O bond in the peroxide, generating alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). pharmaguideline.comchemistrysteps.com The bromine radical, being an electrophilic species, then adds to the alkene's double bond. rutgers.edu This addition is regioselective, occurring at the less substituted carbon to form the more stable (i.e., more substituted) carbon-centered radical intermediate. pharmaguideline.comchemistrysteps.com This key step dictates the anti-Markovnikov outcome. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final alkyl bromide product and regenerating a bromine radical, thus propagating the chain reaction. rutgers.edu

This "peroxide effect" is specific to the addition of HBr; it is not effective for HCl or HI because of the thermodynamics of the propagation steps. pharmaguideline.com While this compound does not directly participate as the alkene, radicals derived from it could engage in similar addition reactions with olefinic compounds, where the piperidinyl radical would add to the double bond to form the most stable subsequent radical intermediate.

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization is a powerful strategy for constructing cyclic and polycyclic systems, including nitrogen-containing heterocycles. nih.govresearchgate.net This approach involves the generation of a radical which then attacks an unsaturated functional group (like an alkene or alkyne) within the same molecule to form a ring. For derivatives of this compound, this method can be employed to synthesize more complex, fused, or bridged piperidine structures.

The process typically begins with the generation of a radical on a side chain attached to the piperidine nitrogen or carbon skeleton. For example, an N-alkenyl-4-bromopiperidine derivative could be subjected to conditions that promote halogen atom transfer, generating a radical at the C4 position. This radical could then attack the tethered double bond. The regioselectivity of the cyclization is generally governed by "Baldwin's Rules," which favor the formation of smaller rings through kinetically preferred pathways (e.g., 5-exo-trig over 6-endo-trig cyclization).

Recent methodologies utilize visible-light photoredox catalysis to initiate these cyclizations under mild conditions. For instance, a photocatalyst can facilitate a halogen atom transfer (XAT) process from an α-brominated amide to generate the key radical intermediate, which then undergoes the ring-closing cascade. This provides a concise route to various polycyclic benzazepine and related derivatives. The versatility of this method allows for the synthesis of diverse heterocyclic skeletons, including those found in biologically active natural products. nih.gov

Ring-Opening and Ring-Closing Metathesis in Piperidine Chemistry

Olefin metathesis has emerged as a robust tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.net In piperidine chemistry, Ring-Closing Metathesis (RCM) is particularly valuable for the synthesis of bicyclic and macrocyclic structures containing the piperidine core.

RCM involves the intramolecular reaction of a diene, catalyzed by transition metal complexes (most commonly ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts), to form a new cyclic alkene and a small volatile alkene like ethene. beilstein-journals.org To apply this to this compound, the parent molecule would first be functionalized to introduce two tethered alkenyl groups. For example, N-acylation followed by substitution at the 2 and 6 positions with alkenyl chains would generate a suitable precursor for RCM. nih.gov The subsequent RCM reaction would yield a bridged azabicyclic alkene, a structural motif present in many tropane alkaloids and other natural products. nih.gov The functional group tolerance of modern metathesis catalysts allows this reaction to be performed on complex substrates. pitt.edu

Ring-Opening Metathesis (ROM) and the related Ring-Opening Metathesis Polymerization (ROMP) are less commonly used for the synthesis of simple piperidines but are powerful for the formation of polymers or for ring-rearrangement strategies. researchgate.netpitt.edu These domino reactions can rapidly build molecular complexity from simple cyclic precursors in a single step. researchgate.net

| Metathesis Reaction | Description | Application in Piperidine Synthesis | Typical Catalyst |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Synthesis of bridged azabicyclic structures and macrocycles containing a piperidine ring. nih.govdrughunter.com | Grubbs' Catalysts, Hoveyda-Grubbs' Catalysts |

| Ring-Opening Metathesis (ROM) | Reaction of a cyclic alkene with an acyclic alkene to generate a new, linear alkene. | Used in ring-rearrangement strategies to modify existing piperidine-containing rings. researchgate.net | Schrock's Catalysts, Grubbs' Catalysts |

| Cross Metathesis (CM) | Reaction between two different acyclic alkenes to form new alkene products. | Functionalization of alkenyl side chains on a piperidine ring. | Grubbs' Catalysts, Hoveyda-Grubbs' Catalysts |

Directed Deprotonation and Transmetalation Strategies

Directed deprotonation and subsequent transmetalation are key strategies for the regioselective functionalization of aromatic and heteroaromatic rings. These principles can be extended to saturated heterocycles like piperidine, where a resident functional group directs a strong base to remove a specific proton, creating a stabilized carbanion for further reaction.

Halide-Directed Deprotonation

In the case of 4-bromopiperidine, the electron-withdrawing inductive effect of the bromine atom acidifies the adjacent protons at the C3 and C5 positions. This effect can be exploited for regioselective deprotonation. The use of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can selectively remove a proton adjacent to the bromine atom. This process, known as halide-directed deprotonation, generates a lithiated intermediate that can then be trapped with various electrophiles to introduce new substituents at the C3 position. This strategy provides a flexible route to 3,4-disubstituted piperidines. nih.gov

Lithium-Zinc Exchange

A complementary and often more chemoselective method for functionalizing 4-bromopiperidine is through a halogen-metal exchange reaction. wikipedia.org The carbon-bromine bond can be cleaved by treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, to form a 4-lithiopiperidine intermediate. harvard.edu While highly reactive, this organolithium species can be unstable.

To moderate the reactivity and improve functional group tolerance, the organolithium intermediate is often transmetalated with a zinc salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). This process, known as a lithium-zinc exchange, generates a more stable and less reactive organozinc reagent. nih.gov These organozinc compounds are highly valuable in modern organic synthesis as they can participate in a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Negishi coupling) to form new carbon-carbon bonds. researchgate.netnih.gov The use of highly functionalized zincate reagents, such as tBu₄ZnLi₂, has been shown to allow for halogen-zinc exchange on substrates with sensitive functional groups without the need for protecting groups. nih.govresearchgate.net

| Strategy | Reagents | Intermediate | Key Features |

| Halide-Directed Deprotonation | Strong, hindered base (e.g., LDA, LiTMP) | 3-Lithio-4-bromopiperidine | Regioselective functionalization at the C3 position. nih.gov |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi, t-BuLi) | 4-Lithiopiperidine | Forms a highly reactive organometallic intermediate. wikipedia.org |

| Lithium-Zinc Exchange | Organolithium reagent, followed by ZnX₂ | 4-Piperidinylzinc halide | Forms a stable, functional group-tolerant organozinc reagent suitable for cross-coupling. nih.govnih.gov |

Derivatization and Functionalization of 4 Bromopiperidine Hydrochloride

Synthesis of Substituted Piperidines from 4-Bromopiperidine (B2556637) Hydrochloride

The synthesis of substituted piperidines from 4-bromopiperidine hydrochloride is a cornerstone of its application in medicinal chemistry and materials science. The carbon-bromine bond at the 4-position is amenable to a variety of transformations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of functionalities.

Introduction of Nitrogen-Containing Heterocycles

The incorporation of nitrogen-containing heterocycles onto the piperidine (B6355638) scaffold can significantly influence the pharmacological properties of the resulting molecule. 4-Bromopiperidine, typically after N-protection, is a key precursor for the synthesis of 4-(heterocyclyl)piperidines. One common strategy involves the nucleophilic substitution of the bromide by a nitrogen atom of a heterocyclic ring. For instance, 1,2,4-triazole (B32235) derivatives can be synthesized by reacting the appropriate triazole with a 4-bromopiperidine derivative. nih.gov This reaction is often carried out in the presence of a base to facilitate the displacement of the bromide.

Another powerful method for forging a carbon-carbon bond between the piperidine ring and a heterocycle is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (derived from the heterocycle) with the 4-bromopiperidine derivative. This approach is highly versatile and tolerates a wide range of functional groups on both coupling partners. For example, the synthesis of 4-(2-pyridyl)piperidines can be achieved through this methodology.

The following table summarizes representative examples of the introduction of nitrogen-containing heterocycles onto the 4-position of the piperidine ring.

| Heterocycle | Reaction Type | Key Reagents | Resulting Structure |

| 1,2,4-Triazole | Nucleophilic Substitution | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(1,2,4-Triazol-1-yl)piperidine |

| Pyridine (B92270) | Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Pyridylboronic acid | 4-(Pyridin-2-yl)piperidine |

| Imidazole | Nucleophilic Substitution | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Imidazol-1-yl)piperidine |

| Pyrazole | Nucleophilic Substitution | Base (e.g., Cs₂CO₃), Solvent (e.g., ACN) | 4-(Pyrazol-1-yl)piperidine |

Formation of Spiropiperidines and Condensed Piperidines

Spiropiperidines, which feature a spirocyclic junction at the C-4 position of the piperidine ring, are of significant interest in drug discovery due to their three-dimensional nature. rsc.org The synthesis of these structures often involves the intramolecular cyclization of a precursor derived from 4-bromopiperidine. One common approach is to first introduce a nucleophilic side chain at the 4-position, which then undergoes an intramolecular reaction to form the spirocyclic ring system.

Condensed or fused piperidine systems, where the piperidine ring shares two or more atoms with another ring, can also be accessed from 4-bromopiperidine derivatives. These structures are often prepared through intramolecular cyclization reactions. researchgate.netrsc.orgnih.govhit2lead.comsigmaaldrich.com For example, a substituent introduced at the 4-position can be designed to undergo a subsequent cyclization onto the piperidine nitrogen or an adjacent carbon atom, leading to the formation of a bicyclic or polycyclic system containing the piperidine motif. The specific nature of the fused ring system depends on the length and functionality of the tethered chain.

Selective Functional Group Interconversions

The bromine atom in 4-bromopiperidine is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse array of 4-substituted piperidines. These transformations are fundamental in elaborating the core structure into more complex target molecules.

Nucleophilic substitution reactions are commonly employed to replace the bromine atom with other functional groups. For instance, treatment of N-protected 4-bromopiperidine with sodium azide (B81097) yields 4-azidopiperidine, which can be subsequently reduced to 4-aminopiperidine (B84694). mdma.ch Similarly, the bromo group can be displaced by a cyanide anion to furnish piperidine-4-carbonitrile. scientificupdate.com Hydrolysis of the bromide can lead to the formation of 4-hydroxypiperidine, a valuable intermediate in its own right. rsc.orgrsc.orgfrontiersin.org Furthermore, halogen exchange reactions, such as the Finkelstein reaction, can be used to convert 4-bromopiperidine into other 4-halopiperidines, for example, 4-fluoropiperidine, which can offer unique properties in medicinal chemistry applications. nih.govgoogle.comchemimpex.comlookchem.comchemicalbook.comchemicalbook.com

The following table provides a summary of selective functional group interconversions at the 4-position of the piperidine ring starting from a 4-bromo precursor.

| Starting Material | Reagent(s) | Product |

| N-Boc-4-bromopiperidine | Sodium azide (NaN₃) | N-Boc-4-azidopiperidine |

| N-Boc-4-bromopiperidine | Sodium cyanide (NaCN) | N-Boc-piperidine-4-carbonitrile |

| 4-Bromopiperidine derivative | Water (H₂O) | 4-Hydroxypiperidine derivative |

| 4-Bromopiperidine derivative | Potassium fluoride (B91410) (KF) | 4-Fluoropiperidine derivative |

Analytical Derivatization for Chromatographic Analysis

The analysis of 4-bromopiperidine and its derivatives, particularly at low concentrations in complex matrices, can be challenging due to their potential for poor chromatographic peak shape and low detector response. Analytical derivatization is a technique used to modify the analyte to improve its chromatographic behavior and detectability. lookchem.com This is especially relevant for gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of piperidine-containing compounds. nih.govsigmaaldrich.com Common derivatization reactions for amines include acylation, for example, with acetic anhydride (B1165640) or trifluoroacetic anhydride, to form less polar and more volatile amides. Silylation is another widely used technique where active hydrogens on the amine are replaced with a trimethylsilyl (B98337) (TMS) group.

In HPLC, derivatization is primarily employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. researchgate.netgoogle.comchemicalbook.comyoutube.com This is particularly useful for compounds that lack a strong native chromophore. A variety of derivatizing reagents are available for amines, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride, which react with the piperidine nitrogen to form highly fluorescent derivatives. Pre-column derivatization is a common approach where the reaction is performed prior to injection onto the HPLC column.

The following table provides examples of derivatization reagents and their applications in the chromatographic analysis of piperidines.

| Analytical Technique | Derivatizing Reagent | Functional Group Targeted | Purpose of Derivatization |

| Gas Chromatography (GC) | Acetic Anhydride | Amine | Increase volatility and thermal stability |

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine | Increase volatility and improve peak shape |

| High-Performance Liquid Chromatography (HPLC) | 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Amine | Introduce a fluorescent tag for enhanced detection |

| High-Performance Liquid Chromatography (HPLC) | Dansyl Chloride | Amine | Introduce a fluorescent tag for enhanced detection |

| High-Performance Liquid Chromatography (HPLC) | 4-Toluene Sulfonyl Chloride | Amine | Introduce a UV-active tag for enhanced detection |

Trimethylsilylation for GC Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally suited for volatile and thermally stable compounds. google.com 4-Bromopiperidine, being a polar secondary amine, can exhibit poor chromatographic behavior, such as peak tailing. google.com To overcome these issues, trimethylsilylation (TMS), a type of silylation, is a widely used derivatization technique. google.com This process replaces the active hydrogen of the amine group with a non-polar trimethylsilyl (TMS) group, -Si(CH3)3, thereby increasing its volatility and making it more amenable to GC analysis. google.comgoogle.com

The most common reagents for trimethylsilylation are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). google.com For secondary amines like 4-bromopiperidine, which can be more challenging to derivatize than primary amines, BSTFA is often used in combination with a catalyst, such as trimethylchlorosilane (TMCS). google.comnih.gov The addition of TMCS, typically at 1-20%, increases the reactivity of the silylating agent. nih.gov

A general procedure for the trimethylsilylation of a secondary amine hydrochloride like 4-bromopiperidine would involve dissolving the sample in an aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide) and adding an excess of the silylating reagent mixture (e.g., BSTFA + 1% TMCS). google.comnih.govdrugbank.com The reaction mixture is then typically heated to ensure complete derivatization. Reaction conditions, such as temperature and time, need to be optimized for each specific compound. nih.gov For some compounds, the reaction is complete within minutes at room temperature, while others may require heating at temperatures ranging from 60°C to 150°C for several hours. researchgate.netnih.gov It is crucial to perform the reaction under anhydrous conditions, as the presence of moisture can deactivate the silylating reagent. google.com

Table 1: General Parameters for Trimethylsilylation of Secondary Amines for GC Analysis

| Parameter | Typical Condition/Reagent | Rationale |

| Silylating Agent | BSTFA, MSTFA | Forms volatile and thermally stable TMS derivatives. google.com |

| Catalyst | TMCS (1-20%) | Increases the reactivity of the silylating agent for less reactive amines. google.comnih.gov |

| Solvent | Pyridine, Acetonitrile, DMF | Aprotic solvents that do not react with the silylating agent. drugbank.com |

| Temperature | Room Temperature to 150°C | Dependent on the reactivity of the amine; heating often required. researchgate.netnih.gov |

| Reaction Time | Minutes to several hours | Needs to be optimized to ensure complete derivatization. nih.gov |

| Reagent Ratio | Excess of silylating agent | Drives the reaction to completion and consumes any trace moisture. google.com |

Table 2: Common Silylating Agents

| Reagent | Abbreviation | Comments |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, by-products are volatile. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-amide, useful for trace analysis. google.com |

| Hexamethyldisilazane | HMDS | Relatively weak TMS donor, often used with a catalyst. google.com |

| Trimethylchlorosilane | TMCS | Primarily used as a catalyst to increase the reactivity of other silylating agents. google.comnih.gov |

| N-trimethylsilylimidazole | TMSI | Highly reactive, particularly for hydroxyl groups. google.com |

Derivatization for SFC-MS Detection

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can be advantageous for the analysis of polar compounds, offering faster separations compared to traditional liquid chromatography. nih.gov However, the analysis of highly basic compounds like piperidines can still present challenges in SFC, sometimes requiring additives to the mobile phase to achieve good peak shapes.

While derivatization is a common strategy to improve detection in many chromatographic techniques, specific methods for the derivatization of 4-bromopiperidine for the purpose of its own detection by SFC-MS are not widely documented in the scientific literature. However, the concept of using piperidine-containing reagents for the derivatization of other analytes for SFC-MS has been explored. For instance, a study demonstrated the use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in SFC-MS. nih.govnih.govresearchgate.netresearchgate.net In this approach, the piperidine moiety is part of the reagent that enhances the ionization efficiency of the target analytes (the organic acids) in the mass spectrometer. nih.govresearchgate.netresearchgate.net This highlights the utility of the piperidine scaffold in derivatization chemistry, though it does not directly address the derivatization of 4-bromopiperidine itself for enhanced detection.

For the analysis of 4-bromopiperidine by SFC-MS, it is more common to optimize the chromatographic conditions, such as the choice of stationary phase and mobile phase modifiers, rather than to perform a derivatization of the piperidine itself. nih.govresearchgate.net

Synthesis of Biologically Active Moieties Utilizing this compound

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.gov this compound serves as a versatile starting material for the synthesis of such molecules due to its bifunctional nature. The bromine atom at the 4-position can be readily displaced by various nucleophiles in substitution reactions, allowing for the introduction of a wide range of functional groups. Concurrently, the secondary amine provides a handle for N-alkylation or N-acylation, further expanding the molecular diversity that can be achieved from this single precursor.

An example of the utility of brominated piperidine derivatives in medicinal chemistry is found in the synthesis of compounds with potential therapeutic applications. For instance, patent literature describes the use of related brominated piperidine scaffolds in the preparation of compounds with calcium overload blocking activity, which are of interest for treating conditions such as anoxia, ischemia, and migraine. google.com In these syntheses, the bromo-substituted piperidine is a key intermediate that allows for the construction of the final complex molecular architecture.

The general synthetic strategy often involves the reaction of the piperidine derivative with a suitable coupling partner to form a new carbon-carbon or carbon-heteroatom bond at the 4-position, followed by or preceded by modification of the piperidine nitrogen.

Table 3: Examples of Biologically Active Scaffolds Accessible from 4-Substituted Piperidines

| Compound Class | Synthetic Utility of the Piperidine Scaffold | Potential Therapeutic Area |

| Dopamine (B1211576) D4 Receptor Antagonists | The piperidine ring forms the core of the molecule, with substituents at the 1 and 4-positions being crucial for receptor binding. nih.gov | Neurological and psychiatric disorders. nih.gov |

| Antifungal Agents | The 4-aminopiperidine core, accessible from 4-piperidone (B1582916) (which can be derived from 4-substituted piperidines), is a key structural feature for antifungal activity. nih.gov | Infectious diseases. nih.gov |

| Calcium Channel Blockers | A brominated piperidine intermediate is used to build the final molecule, which exhibits calcium overload blocking activity. google.com | Anoxia, ischemia, migraine. google.com |

The synthesis of novel and diverse heterocyclic compounds is an active area of research for the discovery of new drugs and agrochemicals, and bromo-substituted pyridines and piperidines are valuable intermediates in this endeavor. google.com

Advanced Spectroscopic and Mechanistic Characterization in Research

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromopiperidine (B2556637) hydrochloride is characterized by absorption bands corresponding to the vibrations of its constituent bonds. While a publicly available spectrum for 4-Bromopiperidine hydrochloride is not readily found, its key features can be inferred from the spectra of related compounds such as piperidine (B6355638) and its hydrobromide salt. thermofisher.comnist.gov

Key expected vibrational modes for this compound would include:

N-H Stretching: The protonated secondary amine in the piperidine ring will exhibit strong, broad absorption bands in the region of 2700-3300 cm⁻¹. This broadening is a characteristic feature of amine salts.

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring are expected to appear in the 2850-3000 cm⁻¹ region.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups typically occur around 1450-1470 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the aliphatic amine is expected in the 1020-1250 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A comparison with the IR spectrum of piperidine itself would highlight the significant shift and broadening of the N-H stretching band upon protonation to form the hydrochloride salt. nist.gov The spectrum for 4-Bromopiperidine hydrobromide is noted to conform to standard specifications, indicating its use in quality control. thermofisher.com

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (salt) | 2700-3300 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C-H Bend (scissoring) | 1450-1470 | Medium |

| C-N Stretch | 1020-1250 | Medium |

| C-Br Stretch | 500-600 | Medium to Weak |

Raman Spectroscopy for Vibrational Analysis